An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (-)-Erinacine E
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (-)-Erinacine E
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacine E is a complex diterpenoid belonging to the cyathane family of natural products. Isolated from the mycelia of Hericium erinaceus and Hericium ramosum, it has garnered significant attention from the scientific community for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to (-)-Erinacine E, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
(-)-Erinacine E possesses a highly intricate hexacyclic ring system. Its core is a [5-6-7] tricyclic carbon skeleton characteristic of cyathane diterpenoids. The molecule is further distinguished by a complex, oxygenated cage-like moiety.
The systematic IUPAC name for (-)-Erinacine E is (1R,3aR,3bS,5aS,9aS,9bR,11aR)-3a,5a,8,8-tetramethyl-6-oxo-1-(propan-2-yl)-2,3,3b,4,5,5a,6,7,8,9,9a,9b-dodecahydro-1H-cyclopenta[a]cyclopropa[f][3]annulen-9-yl D-xylopyranoside. Its molecular formula is C₂₅H₃₆O₆, with a molecular weight of 432.55 g/mol .
The absolute stereochemistry of (-)-Erinacine E has been unequivocally determined through total synthesis and X-ray crystallography. The molecule features multiple stereocenters, contributing to its unique three-dimensional architecture, which is crucial for its biological activity.
Table 1: Chemical and Physical Properties of (-)-Erinacine E
| Property | Value |
| Molecular Formula | C₂₅H₃₆O₆ |
| Molecular Weight | 432.55 g/mol |
| IUPAC Name | (1R,3aR,3bS,5aS,9aS,9bR,11aR)-3a,5a,8,8-tetramethyl-6-oxo-1-(propan-2-yl)-2,3,3b,4,5,5a,6,7,8,9,9a,9b-dodecahydro-1H-cyclopenta[a]cyclopropa[f][3]annulen-9-yl D-xylopyranoside |
| CAS Number | 178232-25-2 |
| Appearance | White solid |
Spectroscopic Data
Table 2: Spectroscopic Data for Erinacine Isomers
| Isomer | Molecular Formula | Key MS Fragmentation Ions (m/z) | Reference |
| Erinacine A | C₂₅H₃₆O₆ | 433.2573 [M+H]⁺, 455.2405 [M+Na]⁺, 301.2162 [C₂₀H₂₉O₂]⁺, 283.2052 [C₂₀H₂₇O]⁺ | [4] |
| Erinacine B | C₂₅H₃₆O₆ | Not specified | [5] |
| Erinacine E/F | C₂₅H₃₆O₆ | 431.243 [M-H]⁻ | [5] |
Note: Specific NMR and HRMS data for (-)-Erinacine E are not publicly available. The data presented is for closely related isomers and is intended for comparative purposes.
Experimental Protocols
Isolation of (-)-Erinacine E
(-)-Erinacine E is typically isolated from the mycelia of Hericium species. The general procedure involves extraction with an organic solvent followed by a series of chromatographic purification steps.
A General Protocol for Erinacine Isolation:
-
Extraction: The dried and powdered mycelia are extracted with a solvent such as ethanol or ethyl acetate. This can be done at room temperature with stirring or through sonication to enhance extraction efficiency.[6][7][8]
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol or water) to remove lipids and other nonpolar impurities.
-
Chromatography: The polar layer is then subjected to multiple rounds of column chromatography.[8][9]
-
Silica Gel Chromatography: A common first step, using a gradient of solvents such as chloroform and methanol, to separate compounds based on polarity.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) is often used for final purification, with a mobile phase typically consisting of a mixture of acetonitrile and water.[10]
-
-
Characterization: The purified compound is identified and characterized using spectroscopic methods such as NMR and mass spectrometry.
Total Synthesis of (-)-Erinacine E
The total synthesis of (-)-Erinacine E was a significant achievement in organic chemistry, accomplished by Watanabe and Nakada. The synthesis is a multi-step process that involves the strategic formation of the complex ring system and the installation of the various functional groups with precise stereocontrol. A key step in their biomimetic approach was a rationally designed intramolecular aldol reaction.[9][11]
A detailed, step-by-step protocol for the total synthesis is extensive and beyond the scope of this guide. For the complete synthetic route and experimental procedures, readers are directed to the primary literature:
-
Watanabe, H., & Nakada, M. (2008). Biomimetic Total Synthesis of (-)-Erinacine E. Journal of the American Chemical Society, 130(4), 1150–1151.
Biological Activity and Signaling Pathways
(-)-Erinacine E exhibits two primary biological activities that are of significant interest to the drug development community: stimulation of Nerve Growth Factor (NGF) synthesis and agonism of the kappa-opioid receptor.
Stimulation of Nerve Growth Factor (NGF) Synthesis
(-)-Erinacine E is a potent stimulator of NGF synthesis.[1] NGF is a crucial neurotrophic factor involved in the growth, maintenance, and survival of neurons. Compounds that can upregulate NGF production have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The signaling pathway through which erinacines are thought to promote NGF synthesis involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[11]
Kappa-Opioid Receptor Agonism
(-)-Erinacine E has been identified as a selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2][12] KOR activation is associated with analgesia, diuresis, and modulation of mood and addiction. As a KOR agonist, (-)-Erinacine E interacts with the receptor, initiating a downstream signaling cascade. This involves the coupling of the receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Conclusion
(-)-Erinacine E stands out as a natural product with a remarkable chemical architecture and significant therapeutic potential. Its ability to stimulate NGF synthesis and act as a kappa-opioid receptor agonist makes it a compelling lead compound for the development of novel treatments for neurodegenerative disorders and other conditions. This guide provides a foundational understanding of its chemical and biological properties, which will be instrumental for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation and synthetic protocols, and explore its detailed mechanism of action in relevant biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. CN101736069B - Method for preparing compound of erinacine P - Google Patents [patents.google.com]
- 8. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cybermedlife.eu [cybermedlife.eu]
- 10. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [ouci.dntb.gov.ua]
- 11. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum. | Semantic Scholar [semanticscholar.org]
- 13. κ-opioid receptor - Wikipedia [en.wikipedia.org]
